2-isocyanato-2,3-dihydro-1-benzofuran
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Overview
Description
2-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C₉H₇NO₂. It is a derivative of benzofuran, a bicyclic compound consisting of fused benzene and furan rings. This compound is notable for its isocyanate functional group, which is highly reactive and widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-2,3-dihydro-1-benzofuran typically involves the reaction of 2,3-dihydro-1-benzofuran with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2,3-Dihydro-1-benzofuran+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled, and safety measures are implemented to handle the toxic and corrosive nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The benzofuran ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Electrophiles: Used in substitution reactions on the benzofuran ring.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Substituted Benzofurans: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Isocyanato-2,3-dihydro-1-benzofuran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and coatings due to the reactivity of the isocyanate group.
Mechanism of Action
The mechanism of action of 2-isocyanato-2,3-dihydro-1-benzofuran primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The benzofuran ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization and diversification of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanato-2,3-dihydro-1-benzofuran-7-yl: Similar structure but with different substitution patterns.
2,3-Dihydro-1-benzofuran: Lacks the isocyanate group, making it less reactive in certain types of reactions.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various bioactive compounds and materials.
Properties
IUPAC Name |
2-isocyanato-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYGYKJZWUNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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